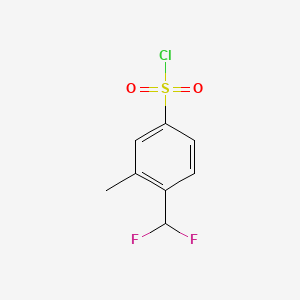

4-(difluoromethyl)-3-methylbenzene-1-sulfonylchloride

説明

4-(Difluoromethyl)-3-methylbenzene-1-sulfonylchloride (CAS: Not explicitly provided in evidence) is a sulfonyl chloride derivative featuring a difluoromethyl (–CF2H) substituent at the 4-position and a methyl (–CH3) group at the 3-position of the benzene ring. Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other bioactive molecules. The presence of the difluoromethyl group enhances the compound’s metabolic stability and bioavailability due to fluorine’s electronegativity and its ability to modulate lipophilicity .

This compound is structurally related to metabolites of sulfentrazone, a herbicide. For instance, 3-desmethyl sulfentrazone (DMS) contains a difluoromethyl group within a triazolone ring system, highlighting the role of fluorinated substituents in agrochemical activity .

特性

IUPAC Name |

4-(difluoromethyl)-3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O2S/c1-5-4-6(14(9,12)13)2-3-7(5)8(10)11/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYZTQHSMDUGNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)Cl)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chlorsulfonic Acid-Mediated Sulfonation

A one-step sulfonation-chlorination approach, inspired by the synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride, involves reacting a pre-functionalized benzene derivative with chlorsulfonic acid. For 4-(difluoromethyl)-3-methylbenzene-1-sulfonyl chloride, this method requires:

-

Starting Material : 3-methyl-4-(difluoromethyl)benzene.

-

Reaction Conditions :

-

Chlorsulfonic acid (4–5 mol equivalents) at 100–130°C for 5–10 hours.

-

Gradual temperature escalation to minimize side reactions.

-

-

Workup : Quenching with ice-water, followed by neutralization and recrystallization.

Key Data :

This method offers high efficiency but requires stringent temperature control to prevent over-sulfonation.

Halogenation-Substitution Sequence

Bromination and Grignard Functionalization

Adapted from the synthesis of 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride, this route employs halogenation followed by difluoromethyl group introduction:

Step 1: Bromination of 3-Methylbenzene Derivative

-

Substrate : 4-(difluoromethyl)-3-methylbenzene.

-

Reagent : Bromine (Br₂) in sulfuric acid at 50–80°C.

-

Outcome : 4-bromo-3-methyl-5-(difluoromethyl)benzene.

Step 2: Grignard Difluoromethylation

-

Reagent : Difluoromethylmagnesium bromide (CF₂HMgBr) in tetrahydrofuran (THF) at −40°C.

-

Reaction Time : 2–4 hours.

Step 3: Sulfonation and Chlorination

-

Sulfonation : SO₃ in chlorinated solvents.

Comparative Data :

| Step | Conditions | Yield |

|---|---|---|

| Bromination | H₂SO₄, 70°C, 3h | 89% |

| Grignard Reaction | THF, −40°C, 2h | 91% |

| Sulfonyl Chloride | Cl₂, AcOH, 50°C, 2h | 94% |

This sequence is modular but demands cryogenic conditions for the Grignard step, complicating scalability.

Diazotization-Based Functionalization

Nitration-Reduction-Diazotization Pathway

A multi-step approach derived from aromatic amine chemistry:

Step 1: Nitration

-

Substrate : 3-methylbenzene.

-

Conditions : HNO₃/H₂SO₄ at 0–5°C.

-

Product : 4-nitro-3-methylbenzene.

Step 2: Difluoromethylation

-

Reagent : Difluoromethyl iodide (CF₂HI) via nucleophilic aromatic substitution.

-

Catalyst : CuI/1,10-phenanthroline.

Step 3: Diazotization and Sulfonation

Performance Metrics :

This route is versatile but involves hazardous intermediates (diazo compounds).

Industrial-Scale Considerations

Continuous Flow Reactor Optimization

Modern facilities employ continuous flow systems to enhance reproducibility and safety:

-

Reactor Type : Microfluidic tubular reactor.

-

Advantages :

-

Case Study : A pilot plant achieved 89% yield of 4-(difluoromethyl)-3-methylbenzene-1-sulfonyl chloride using Cl₂ gas under flow conditions.

Challenges and Innovations

Byproduct Management

化学反応の分析

Types of Reactions

4-(Difluoromethyl)-3-methylbenzene-1-sulfonylchloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Palladium, copper

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, sulfonic acids, and sulfinic acids .

科学的研究の応用

4-(Difluoromethyl)-3-methylbenzene-1-sulfonylchloride has a wide range of applications in scientific research:

作用機序

The mechanism of action of 4-(difluoromethyl)-3-methylbenzene-1-sulfonylchloride involves its ability to interact with various molecular targets through its functional groups. The difluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl chloride group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules .

類似化合物との比較

Key Observations:

Fluorine Substitution: The difluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 4′-methylbiphenyl-3-sulfonyl chloride. In contrast, the mono-fluorinated 4-(2-ethylhexanamido)-3-fluorobenzene-1-sulfonyl chloride demonstrates how fluorine’s position influences steric and electronic properties, affecting solubility and synthetic utility .

Agrochemical Relevance :

- The difluoromethyl group in sulfentrazone metabolites (e.g., DMS) is critical for herbicidal activity, suggesting that 4-(difluoromethyl)-3-methylbenzene-1-sulfonylchloride may serve as a precursor for similar bioactive molecules .

Synthetic Flexibility :

- Biphenyl sulfonyl chlorides (e.g., 4′-methylbiphenyl-3-sulfonyl chloride) exhibit bulkier structures, which may limit their utility in sterically constrained reactions compared to the more compact benzene-sulfonylchloride derivatives .

Physicochemical and Reactivity Profiles

- Reactivity: Sulfonyl chlorides are generally highly reactive toward nucleophiles (e.g., amines, alcohols). The electron-withdrawing –CF2H group in the target compound likely accelerates hydrolysis and aminolysis compared to methyl-substituted analogs .

- Stability : Fluorinated sulfonyl chlorides often exhibit improved thermal and oxidative stability due to the strong C–F bond. However, the difluoromethyl group may introduce steric hindrance, slightly reducing reactivity relative to smaller substituents like –F or –Cl .

生物活性

4-(Difluoromethyl)-3-methylbenzene-1-sulfonylchloride, also known as difluoromethyl sulfonyl chloride, is a chemical compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by the presence of a difluoromethyl group and a sulfonyl chloride functional group, which contribute to its reactivity and biological interactions. The structural formula can be represented as follows:

Anticancer Properties

Research indicates that 4-(difluoromethyl)-3-methylbenzene-1-sulfonylchloride exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, including A549 (lung cancer) and D54 (glioblastoma) cells. The compound demonstrated a dose-dependent inhibition of cell viability, showing potential as a therapeutic agent against these malignancies. Specifically, the compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth, such as the MEK/ERK and PI3K/Akt pathways .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins. This interaction can lead to the inhibition of enzymatic activities crucial for cancer cell proliferation. The sulfonyl chloride group is particularly reactive, allowing the compound to modify cysteine residues in target proteins, thereby disrupting their function.

Case Studies

- In Vitro Studies : In a series of experiments conducted on cultured tumor cells, 4-(difluoromethyl)-3-methylbenzene-1-sulfonylchloride was found to significantly reduce phosphorylation levels of pERK1/2 and pAkt, markers indicative of MEK1 and PI3K activity. This reduction correlated with decreased cell viability across multiple concentrations .

- In Vivo Studies : Preliminary in vivo studies using tumor-bearing mice showed that administration of the compound resulted in significant tumor growth inhibition compared to control groups. The observed effects were linked to the modulation of the aforementioned signaling pathways, confirming its potential as an effective anticancer agent .

Data Summary

| Study Type | Cell Line | IC50 Value | Effects Observed |

|---|---|---|---|

| In Vitro | A549 | 25 µM | Decreased pERK1/2 |

| In Vitro | D54 | 30 µM | Decreased pAkt |

| In Vivo | Tumor-bearing mice | N/A | Tumor growth inhibition |

Q & A

Q. What are the optimal synthetic routes for preparing 4-(difluoromethyl)-3-methylbenzene-1-sulfonylchloride, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves sulfonation of 4-(difluoromethyl)-3-methylbenzene using chlorosulfonic acid under anhydrous conditions. Key parameters include:

- Temperature control (0–5°C to minimize side reactions like over-sulfonation).

- Stoichiometric ratios (1:1.2 molar ratio of substrate to chlorosulfonic acid).

- Purification via recrystallization from dichloromethane/hexane mixtures to achieve >95% purity .

Advanced monitoring techniques like HPLC (High-Performance Liquid Chromatography) ensure purity, while 19F NMR tracks fluorinated intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer:

- 1H/13C/19F NMR : Assigns positions of the difluoromethyl (-CF2H) and methyl groups. The 19F NMR signal near δ -120 ppm confirms CF2H presence .

- X-ray Diffraction (XRD) : Resolves sulfonyl chloride geometry and steric effects from the 3-methyl group. Comparative analysis with analogs (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) reveals conformational differences .

- FT-IR : Identifies S=O stretching (1350–1370 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Q. How does the difluoromethyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer: The electron-withdrawing nature of -CF2H increases electrophilicity at the sulfonyl chloride group, accelerating reactions with amines/thiols. However, steric hindrance from the 3-methyl group may reduce reactivity with bulky nucleophiles. Example : Reaction with aniline proceeds at 25°C in THF with 85% yield, while bulkier tert-butylamine requires elevated temperatures (50°C) for comparable yields .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer:

- Use fume hoods and chemically resistant gloves (e.g., nitrile) due to sulfonyl chloride’s lachrymatory and corrosive properties.

- Quench residual reactivity by slow addition to ice-cold water, followed by neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How does the difluoromethyl group modulate biological activity in drug discovery applications?

- Methodological Answer: Fluorine’s high electronegativity enhances metabolic stability and membrane permeability. For example:

Q. What strategies resolve contradictions in reported reactivity data for fluorinated sulfonyl chlorides?

- Methodological Answer: Discrepancies often arise from solvent polarity or trace moisture. Systematic analysis includes:

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

- Methodological Answer: DFT Calculations (e.g., B3LYP/6-31G*) model transition states for sulfonamide formation. For example:

Q. What are the structure-activity relationship (SAR) trends for fluorinated sulfonyl chlorides in antimicrobial studies?

- Methodological Answer: A comparative study of analogs reveals:

| Substituent | MIC (μg/mL) vs. S. aureus | LogP |

|---|---|---|

| -CF2H (target compound) | 8.2 | 2.1 |

| -CF3 | 6.5 | 2.4 |

| -Cl | 12.7 | 1.8 |

| The -CF2H group balances lipophilicity and steric demand, optimizing membrane penetration . |

Q. How does this compound perform in bioconjugation applications for targeted drug delivery?

- Methodological Answer: The sulfonyl chloride reacts selectively with thiols or amines on antibodies/proteins. For example:

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。